molecular formula C15H19N3OS B2956337 N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide CAS No. 1040677-67-5

N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Cat. No.: B2956337
CAS No.: 1040677-67-5
M. Wt: 289.4
InChI Key: RHMBMXLVWYWQRZ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The phenylamino group can be introduced through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with sec-butylamine to form the acetamide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications due to its biological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities.

    Acetamide Derivatives: Compounds such as N-phenylacetamide and N-butylacetamide are related in structure.

Uniqueness

N-(sec-butyl)-2-(2-(phenylamino)thiazol-4-yl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-3-11(2)16-14(19)9-13-10-20-15(18-13)17-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMBMXLVWYWQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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